Home > Products > Screening Compounds P127173 > Transdermal Peptide Disulfide
Transdermal Peptide Disulfide -

Transdermal Peptide Disulfide

Catalog Number: EVT-12567328
CAS Number:
Molecular Formula: C40H64N14O16S2
Molecular Weight: 1061.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Transdermal Peptide Disulfide is a specialized peptide designed to enhance the transdermal delivery of macromolecules. This compound, specifically the Transdermal Peptide TD 1 Amide, consists of an eleven-amino acid sequence and is known for its ability to bind to the sodium/potassium-ATPase beta-subunit (ATP1B1), primarily interacting with its C-terminus. The unique structure of this peptide facilitates the transport of larger therapeutic agents across the skin barrier, which is typically challenging due to the skin's protective properties.

Source and Classification

Transdermal Peptide Disulfide is classified as a synthetic peptide. Its development stems from the need for effective delivery systems in pharmacology, particularly in transdermal drug delivery applications. The compound can be sourced from specialized chemical suppliers and is often utilized in research settings focused on drug delivery mechanisms.

Synthesis Analysis

Methods

The synthesis of Transdermal Peptide Disulfide typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Amino Acid Coupling: Sequential addition of protected amino acids to a solid support resin.
  2. Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
  3. Cyclization: Formation of disulfide bonds through specific reactions that stabilize the peptide structure.

Technical Details

The solid-phase synthesis involves using various coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) to facilitate the coupling process. The resin used must be inert and compatible with the reagents involved in the synthesis. The final product is obtained by cleaving the peptide from the resin and purifying it through high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure

The molecular formula for Transdermal Peptide Disulfide is C40H64N14O16S2C_{40}H_{64}N_{14}O_{16}S_{2}, with a molecular weight of approximately 1061.15 g/mol. The structure features a disulfide bond that plays a crucial role in maintaining its stability and functionality during transdermal delivery.

Data

The compound's CAS number is 888486-23-5, which uniquely identifies it in chemical databases. The presence of sulfur atoms in its structure indicates that it can form disulfide bridges, which are essential for its biological activity .

Chemical Reactions Analysis

Reactions

Transdermal Peptide Disulfide undergoes several chemical reactions during its synthesis and application:

  1. Disulfide Bond Formation: This reaction stabilizes the peptide structure, enhancing its resistance to degradation.
  2. Coupling Reactions: Involves linking amino acids through peptide bonds, facilitated by coupling agents.
  3. Cleavage Reactions: Removal of protecting groups and detachment from the resin occurs at the end of synthesis.

Technical Details

The formation of disulfide bonds can be achieved through mild oxidation conditions, which are critical for preserving the integrity of sensitive amino acid side chains during synthesis .

Mechanism of Action

Process

The mechanism by which Transdermal Peptide Disulfide enhances transdermal drug delivery involves several steps:

  1. Skin Penetration: The peptide interacts with skin lipids, altering their structure to increase permeability.
  2. Cargo Delivery: Once inside, it facilitates the transport of larger macromolecules across cellular membranes.
  3. Biological Activity: The delivered molecules retain their biological activity, demonstrating effective transdermal absorption without significant cytotoxicity .

Data

Studies have shown that peptides like Transdermal Peptide Disulfide can improve dermal penetration significantly compared to conventional delivery methods .

Physical and Chemical Properties Analysis

Physical Properties

Transdermal Peptide Disulfide is a white to off-white powder that is soluble in water, making it suitable for various formulations. It should be stored at low temperatures (-20°C for powder and -80°C for solutions) to maintain stability over time .

Chemical Properties

  • Molecular Weight: 1061.15 g/mol
  • Solubility: Soluble in water
  • Stability: Stable under proper storage conditions; sensitive to moisture.

These properties indicate its potential for use in pharmaceutical formulations aimed at enhancing transdermal delivery .

Applications

Transdermal Peptide Disulfide has several scientific applications, primarily in drug delivery systems:

  • Pharmaceutical Development: Used as a carrier for delivering therapeutic proteins and peptides through the skin.
  • Cosmeceuticals: Enhances the efficacy of cosmetic formulations by improving active ingredient penetration.
  • Research Tool: Serves as a model compound for studying transdermal delivery mechanisms and developing new peptides with enhanced properties.
Introduction to Transdermal Peptide Therapeutics

Evolution of Macromolecular Transdermal Delivery Systems

The development of transdermal drug delivery has progressed through distinct generations, each addressing fundamental limitations of its predecessor. First-generation systems (1980s) relied on passive diffusion, enabling delivery of small (<500 Da), lipophilic molecules like nicotine and nitroglycerin. These systems faced significant constraints: molecular weight thresholds excluded >90% of therapeutic peptides and proteins, while hydrophilicity and large size prevented adequate permeation of the stratum corneum (SC)—the skin’s primary barrier layer [3] [5]. Second-generation approaches introduced chemical enhancers (e.g., alcohols, sulfoxides) and physical methods (iontophoresis, ultrasound) to disrupt SC integrity. While these increased permeability for molecules up to ~10 kDa, they caused nonspecific tissue damage, irritation, and inconsistent delivery kinetics [5] [10].

The emergence of third-generation technologies marked a paradigm shift toward precision enhancement. Microneedle arrays—miniaturized projections that create transient microchannels—enabled delivery of insulin, vaccines, and antibodies (5–150 kDa) by bypassing the SC entirely. Despite their efficacy, limitations persisted: manufacturing complexity, potential for biofilm formation, and patient discomfort [1] [10]. This technological evolution highlighted an unmet need: a noninvasive, biomimetic approach capable of modulating skin permeability without structural compromise. Enter peptide-based facilitators—molecular engines designed for targeted barrier modulation.

Table 1: Generations of Transdermal Delivery Technologies

GenerationKey TechnologiesMolecular Weight RangeLimitations
FirstPassive patches, liposomes<500 DaExcluded peptides/proteins
SecondChemical enhancers, iontophoresis, electroporationUp to 10 kDaTissue damage, poor specificity
ThirdMicroneedles, thermal ablation5–150 kDaInvasiveness, cost, stability issues
Next-GenerationPeptide facilitators (e.g., TD-1)>1,000 kDaN/A

Role of Peptide Facilitators in Overcoming Stratum Corneum Barriers

The stratum corneum’s "brick-and-mortar" architecture—comprising corneocytes embedded in lipid matrices (ceramides, cholesterol)—forms a formidable barrier. Macromolecular therapeutics face twin challenges: enzymatic degradation in the epidermis and restricted diffusion through narrow (≤10 Å) intercellular pathways [3] [8]. Early chemical penetration enhancers (CPEs) like dimethyl sulfoxide (DMSO) solubilized lipids but caused erythema, protein denaturation, and barrier irreversibility [6].

Skin-penetrating peptides (SKPs) emerged as precision alternatives. These short (6–30 amino acids) sequences employ biomimetic mechanisms:

  • Cell-penetrating peptides (CPPs): Derived from viral/bacterial proteins (e.g., HIV-TAT, penetratin), they facilitate uptake via endocytosis or direct translocation. TAT-GHK fusions demonstrated 36-fold higher permeation than unconjugated peptides but lacked SC specificity [6].
  • Tight junction modulators: Peptides targeting claudins/occludins reversibly open paracellular routes. However, their effects were transient and limited to molecules <20 kDa [8].
  • Targeted SKPs: Phage display identified sequences like SPACE and TD-1 that bind SC-specific receptors. Unlike CPPs, they minimize systemic exposure by localizing activity to epidermal layers [6] [8].

TD-1’s discovery in 2006 represented a quantum leap. Selected from a phage library expressing disulfide-constrained heptapeptides, it exhibited unparalleled tropism for keratinocyte membranes without cytotoxic disruption [6]. Mechanistically, SKPs achieve barrier penetration through:

  • Receptor-specific binding (e.g., ATP1B1 for TD-1)
  • Endocytotic internalization
  • Temporal modulation of tight junctionsThis multi-pathway engagement enables reversible, scar-free permeabilization—a critical advantage over physical methods [6] [8].

Transdermal Peptide Disulfide as a Paradigm-Shifting Technology

Transdermal Peptide Disulfide (TD-1; CAS 888486-23-5) is an 11-amino-acid peptide (Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly) stabilized by a disulfide bridge between Cys² and Cys¹⁰. Its molecular weight (1061.15 Da) and amphipathic structure enable deep SC penetration while maintaining conformational stability in physiological matrices [2] [6]. Unlike nonspecific enhancers, TD-1 targets the sodium-potassium ATPase beta-subunit (ATP1B1)—a transmembrane protein abundant in keratinocytes. Binding occurs via electrostatic interactions with ATP1B1’s C-terminal domain, inducing:

  • Transient ATP1B1 upregulation: Compensatory response to peptide binding (0–2 hours)
  • Endocytic internalization: TD-1-ATP1B1 complexes traffic into cells (2–6 hours)
  • Controlled barrier modulation: Reduced ATP1B1 expression temporarily loosens tight junctions [2]

Table 2: Structural and Functional Attributes of TD-1

PropertyCharacteristicFunctional Implication
SequenceACSSSPSKHCG (disulfide: Cys²-Cys¹⁰)Stabilized loop enhances protease resistance
Molecular TargetATP1B1 C-terminusHigh-affinity (Kd = 0.8 μM), keratinocyte-specific binding
Cellular ResponseATP1B1 endocytosis → tight junction modulationReversible, non-lytic barrier opening
Payload CompatibilityInsulin, antibodies, siRNA, hyaluronic acidBroad macromolecular delivery (1–1000 kDa)

TD-1’s efficacy transcends traditional size limitations. Experimental data confirms:

  • Insulin delivery: Co-administration with TD-1 in murine models enabled transdermal absorption of insulin (5.8 kDa), achieving 60–70% bioavailability versus subcutaneous injection [6].
  • Macromolecular carriers: When conjugated to nanoliposomes (120 nm), TD-1 enhanced skin accumulation of cyclosporine A by 19-fold compared to untargeted vesicles [8].
  • Gene therapy: SPACE peptide (structurally analogous) delivered IL-10 siRNA (13 kDa) into deep dermis, suppressing inflammation in psoriasis models [6].

The peptide’s programmable kinetics are equally transformative. Activity onset occurs within 15 minutes, peaking at 2 hours, with full barrier recovery within 24 hours—enabling pulsatile delivery windows without permanent compromise [2] [8]. Integration with nanotechnologies further amplifies its potential: lipid nanoparticles functionalized with TD-1 achieve 40% deeper follicular penetration than unmodified counterparts, enabling targeted vaccine or retinoid delivery [8] [10].

Properties

Product Name

Transdermal Peptide Disulfide

IUPAC Name

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

Molecular Formula

C40H64N14O16S2

Molecular Weight

1061.2 g/mol

InChI

InChI=1S/C40H64N14O16S2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

FWUYMNWIICKKSQ-PSWNKCGKSA-N

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.